2-(1-Methylcyclobutoxy)acetic acid
Overview
Description
2-(1-Methylcyclobutoxy)acetic acid is an organic compound with the molecular formula C7H12O3 It features a cyclobutyl ring substituted with a methyl group and an acetic acid moiety
Mechanism of Action
Target of Action
It is known to belong to the class of carboxylic acids, which are often involved in various biological processes, including energy production and enzyme regulation.
Mode of Action
Biochemical Pathways
Carboxylic acids like this compound can be involved in various biochemical processes, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-Methylcyclobutoxy)acetic acid . For instance, pH and temperature can affect its stability and interaction with targets. Additionally, the presence of other substances in the environment may influence its efficacy through competitive or non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutoxy)acetic acid typically involves the reaction of 1-methylcyclobutanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-methylcyclobutanol is replaced by the chloroacetic acid, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving nucleophilic substitution reactions are employed, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclobutoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(1-Methylcyclobutoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylacetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.
2-(Cyclobutoxy)acetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.
2-(1-Methylcyclopentyloxy)acetic acid: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-(1-Methylcyclobutoxy)acetic acid is unique due to the presence of the methyl group on the cyclobutyl ring, which can influence its chemical reactivity and binding interactions. This structural feature may confer distinct properties and potential advantages in various applications compared to its similar compounds.
Properties
IUPAC Name |
2-(1-methylcyclobutyl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(3-2-4-7)10-5-6(8)9/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXWZSGUZVTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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